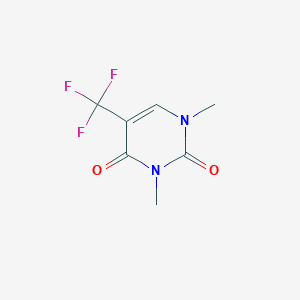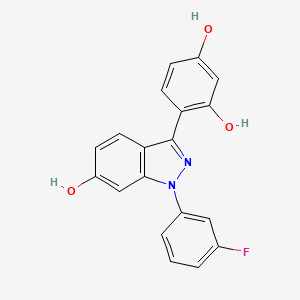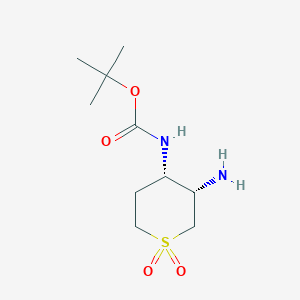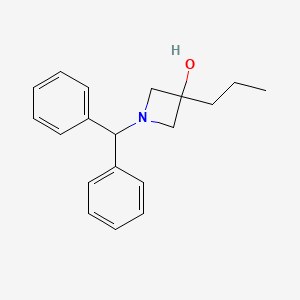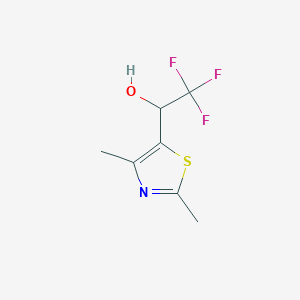
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a thiazole ring substituted with dimethyl groups at positions 2 and 4, and a trifluoroethanol group
Métodos De Preparación
The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dimethylthiazole with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
Análisis De Reacciones Químicas
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoroethanol group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: Lacks the trifluoroethanol group, resulting in different chemical and biological properties.
2,4-Dimethylthiazol-5-yl)methanol: Similar structure but with a methanol group instead of trifluoroethanol, leading to different reactivity and applications.
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Contains additional functional groups, resulting in unique properties and applications.
The uniqueness of this compound lies in its combination of the thiazole ring with the trifluoroethanol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8F3NOS |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H8F3NOS/c1-3-5(13-4(2)11-3)6(12)7(8,9)10/h6,12H,1-2H3 |
Clave InChI |
JFLCFBNOLDQVCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Formyl-4-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8617937.png)
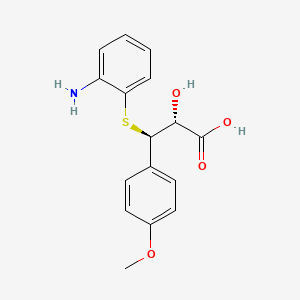
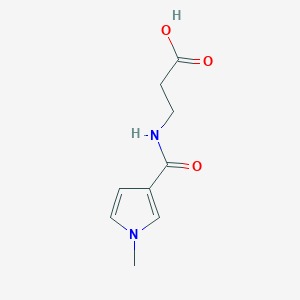
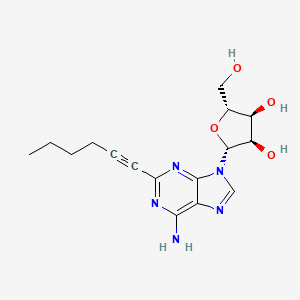
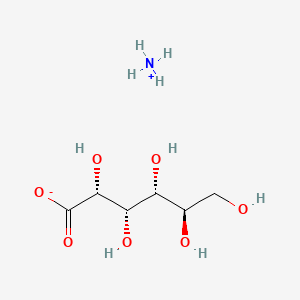
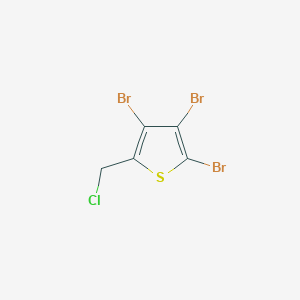
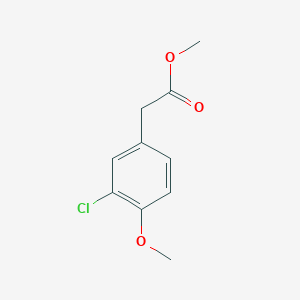
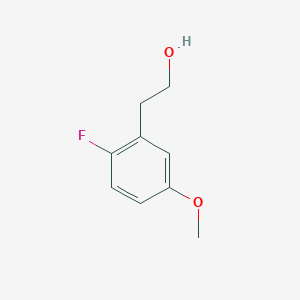
![Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B8617994.png)
